(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylethenesulfonamide
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Overview
Description
“(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylethenesulfonamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . It also contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a sulfonamide group (a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms in turn bonded to a nitrogen atom).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The furan ring and phenyl ring are both aromatic, contributing to the compound’s stability . The sulfonamide group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the furan ring, phenyl ring, and sulfonamide group. Furan rings are known to undergo reactions such as electrophilic substitution and can lose their aromaticity under certain conditions . Phenyl rings are generally quite stable but can participate in electrophilic aromatic substitution reactions. Sulfonamides can be hydrolyzed under acidic or alkaline conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the aromatic rings could contribute to its UV/Vis absorption spectrum, and the sulfonamide group could affect its acidity and solubility .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Derivatives : Research has explored the synthesis of various substituted derivatives related to (E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylethenesulfonamide. For instance, substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles were synthesized by condensation of furfural or thiophene-2-carbaldehyde with 2-cyanoethanethioamide, 1-(cyclohex-1-en-1-yl)pyrrolidine, and alkyl halides (Dyachenko et al., 2015).
- Structural Elucidation : Studies involving X-ray analysis and various spectroscopic methods have been conducted to determine the structure of such compounds. This includes the structure determination of methyl 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate, a closely related compound (Dyachenko et al., 2015).
Chemical Properties and Reactions
- Reactivity Studies : Research on the ethynylation of 2-(furan-2-yl)- and 2-(thiophen-2-yl)pyrroles, similar to the core structure of the compound , has provided insights into the reactivity of these heterocycles (Sobenina et al., 2014).
- Electrochemical Properties : Studies like the facile electrochemical polymerization of 2-(thiophen-2-yl)furan demonstrate the potential of such compounds in applications like supercapacitors, suggesting similar applications for this compound (Mo et al., 2015).
Biological Activity
- Pharmacological Studies : There has been research into the biological activities of compounds structurally similar to this compound. For example, studies on furan-2-ylmethylene thiazolidinediones as potent inhibitors of phosphoinositide 3-kinase gamma provide a basis for exploring the biological activity of similar compounds (Pomel et al., 2006).
Material Science Applications
- Polymerization and Material Synthesis : Investigations into the synthesis of novel materials, such as polymers derived from furan compounds, could be relevant to understanding the potential applications of this compound in material science (Mo et al., 2015).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a metalloenzyme group of polyphenol oxidases found in various organisms and plays a specific role in melanogenesis .
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity. It binds to the catalytic and allosteric sites of tyrosinase, thereby inhibiting enzyme activity . The computational molecular dynamics analysis further revealed that the compound interacted with two residues in the tyrosinase active site pocket, such as ASN260 and MET280 .
Biochemical Pathways
The compound affects the melanogenesis pathway. Tyrosinase promotes the transformation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by hydroxylation, and then, L-DOPA is converted to DOPA-quinone . By inhibiting tyrosinase, the compound disrupts this pathway, leading to attenuated melanin synthesis .
Result of Action
The compound’s action results in decreased melanin synthesis and cellular tyrosinase activity . It also leads to decreased tyrosinase expressions in B16F10 cells . These effects suggest that the compound could be a potential candidate for the development of an antipigmentation agent .
properties
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c21-25(22,14-8-16-5-2-1-3-6-16)19-15-17(18-7-4-11-23-18)20-9-12-24-13-10-20/h1-8,11,14,17,19H,9-10,12-13,15H2/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRURICBDALZSJV-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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